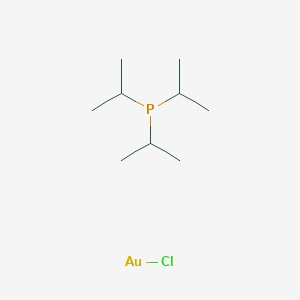
(E)-pent-2-enoyl chloride
Descripción general
Descripción
(E)-pent-2-enoyl chloride, also known as crotonyl chloride, is an organic compound with the molecular formula C4H5ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is an acyl chloride derived from crotonic acid and is used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-pent-2-enoyl chloride can be synthesized through the reaction of crotonic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid group of crotonic acid is converted into the acyl chloride group.
Reaction with Thionyl Chloride:
C4H6O2+SOCl2→C4H5ClO+SO2+HCl
Reaction with Oxalyl Chloride:
C4H6O2+(COCl)2→C4H5ClO+CO2+CO+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-pent-2-enoyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, addition reactions, and polymerization.
-
Nucleophilic Acyl Substitution:
- Reaction with alcohols to form esters.
- Reaction with amines to form amides.
-
Addition Reactions:
- Reaction with water to form crotonic acid.
- Reaction with hydrogen halides to form halogenated derivatives.
-
Polymerization:
- Can undergo polymerization reactions to form polyesters.
Common Reagents and Conditions
Alcohols: React under mild conditions to form esters.
Amines: React under mild to moderate conditions to form amides.
Water: Reacts readily to form crotonic acid.
Hydrogen Halides: React under controlled conditions to form halogenated derivatives.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Crotonic Acid: Formed from the reaction with water.
Halogenated Derivatives: Formed from the reaction with hydrogen halides.
Aplicaciones Científicas De Investigación
(E)-pent-2-enoyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Polymer Chemistry: Used in the production of polyesters and other polymeric materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Material Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-pent-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The molecular targets include hydroxyl groups, amino groups, and other nucleophilic sites in organic molecules.
Comparación Con Compuestos Similares
(E)-pent-2-enoyl chloride is similar to other acyl chlorides such as acetyl chloride, propionyl chloride, and butyryl chloride. its unique feature is the presence of a double bond in the carbon chain, which imparts different reactivity and properties compared to saturated acyl chlorides.
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with no double bond.
Propionyl Chloride (C2H5COCl): A three-carbon acyl chloride with no double bond.
Butyryl Chloride (C3H7COCl): A four-carbon acyl chloride with no double bond.
This compound’s double bond makes it more reactive in certain addition reactions and polymerization processes, distinguishing it from its saturated counterparts.
Propiedades
IUPAC Name |
(E)-pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTYFDRFBJPGRW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3126652.png)


![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)





